Chemical structure and properties of 2-Bromo-4-(2-ethoxyphenyl)-1-butene
Chemical structure and properties of 2-Bromo-4-(2-ethoxyphenyl)-1-butene
The following technical guide details the chemical structure, synthesis, and applications of 2-Bromo-4-(2-ethoxyphenyl)-1-butene (CAS: 951889-88-6). This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value vinyl halide intermediate in the construction of complex pharmacophores.
A Strategic Vinyl Bromide Building Block for Privileged Scaffolds
Executive Summary
2-Bromo-4-(2-ethoxyphenyl)-1-butene is a functionalized vinyl bromide intermediate used primarily in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck-Mizoroki) and intramolecular cyclization protocols. Its structure combines a reactive electrophilic handle (vinyl bromide) with a lipophilic, electron-rich aryl tail (2-ethoxyphenyl).
This unique architecture makes it an ideal precursor for synthesizing benzoxepines , tetralins , and GPCR-targeting ligands (e.g., analogs of Tamsulosin or Silodosin) where the ortho-ethoxy phenyl motif serves as a critical recognition element.
| Property | Data |
| CAS Number | 951889-88-6 |
| Molecular Formula | C₁₂H₁₅BrO |
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | 1-(3-bromobut-3-en-1-yl)-2-ethoxybenzene |
| Physical State | Pale yellow liquid (predicted) |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in water |
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of three distinct functional domains:
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Vinyl Bromide Moiety (C1–C2): The 2-bromo-1-alkene unit is the primary reactive center. Unlike vinyl chlorides, the C–Br bond is sufficiently weak to undergo oxidative addition with Pd(0) catalysts under mild conditions, yet robust enough to survive standard nucleophilic attacks at the remote aryl ring.
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Ethylene Linker (C3–C4): A two-carbon spacer provides conformational flexibility, allowing the molecule to adopt folded geometries necessary for intramolecular cyclization (e.g., forming 6- or 7-membered rings).
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2-Ethoxyphenyl Group: An electron-rich aromatic system. The ethoxy group at the ortho position exerts a steric influence and increases electron density, making the ring susceptible to electrophilic aromatic substitution or Pd-catalyzed C–H activation.
Reactivity Profile
The vinyl bromide is a "linchpin" functionality. It allows for:
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Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form 1,1-disubstituted alkenes.
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Lithium-Halogen Exchange: Treatment with
-BuLi generates a vinyllithium species, which can attack carbonyls to form allylic alcohols. -
Intramolecular Direct Arylation: Under specific Pd-catalytic conditions, the vinyl-Pd intermediate can activate the ortho-C–H bond of the phenyl ring, closing a ring to form a dihydronaphthalene or benzoxepine derivative.
Synthesis Protocol
Authoritative Method: Grignard Addition to 2,3-Dibromopropene
The most reliable synthesis of 2-bromo-1-alkenes involves the copper-catalyzed coupling of a Grignard reagent with 2,3-dibromopropene. This method avoids the regioselectivity issues often seen in alkyne hydrobromination.
Reagents & Materials
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Precursor: 1-(2-bromoethyl)-2-ethoxybenzene (prepared from 2-ethoxyphenethyl alcohol).
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Reagent: 2,3-Dibromopropene (Excess).
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Catalyst: CuI or Li2CuCl4 (Kochi catalyst).
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Solvent: Anhydrous THF.
Step-by-Step Methodology
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Grignard Formation:
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In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine.
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Add a solution of 1-(2-bromoethyl)-2-ethoxybenzene (1.0 eq) in THF dropwise. Reflux for 1 hour to ensure complete formation of the Grignard reagent: (2-ethoxyphenethyl)MgBr.
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Coupling Reaction:
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Cool the Grignard solution to -78°C.
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In a separate vessel, dissolve 2,3-dibromopropene (1.2 eq) and CuI (5 mol%) in THF.
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Cannulate the Grignard reagent slowly into the 2,3-dibromopropene solution over 30 minutes. Critical: Adding Grignard to the electrophile prevents double addition.
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Workup:
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Allow the mixture to warm to room temperature and stir for 4 hours.
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Quench with saturated NH₄Cl (aq).
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Extract with Et₂O (3x), wash with brine, dry over MgSO₄.
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Purification:
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Concentrate in vacuo.
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Purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the title compound as a clear oil.
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Synthesis Workflow Visualization
Figure 1: Synthetic pathway utilizing the Grignard-2,3-dibromopropene coupling strategy.
Applications in Drug Discovery
Modular Pharmacophore Construction
This molecule is a "Type II" fragment for Fragment-Based Drug Discovery (FBDD). The vinyl bromide serves as a masked ketone (via hydrolysis after coupling) or a rigid alkene tether.
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Suzuki Coupling: Reacting 2-Bromo-4-(2-ethoxyphenyl)-1-butene with aryl boronic acids yields 1,1-diaryl-alkenes , a motif found in selective estrogen receptor modulators (SERMs) and certain anticancer agents.
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Heck Cyclization (Intramolecular): This is the most sophisticated application. Under Pd(OAc)₂ catalysis, the molecule can undergo intramolecular direct arylation . The Pd inserts into the C-Br bond, and the resulting vinyl-Pd species activates the C-H bond at the 6-position of the phenyl ring (ortho to the ethyl chain), forming a 1-methylene-1,2,3,4-tetrahydronaphthalene (Tetralin derivative).
Mechanism of Intramolecular Cyclization
The formation of the tetralin core demonstrates the power of this intermediate in accessing bicyclic scaffolds rapidly.
Figure 2: Proposed mechanism for the Pd-catalyzed intramolecular direct arylation to form tetralin scaffolds.
Safety & Handling
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Hazards: As a vinyl halide, this compound acts as an alkylating agent. It is a potential lachrymator and skin irritant.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Vinyl bromides can slowly decompose or polymerize upon exposure to light and heat. Stabilizers (e.g., copper chip) are sometimes added.[1]
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Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.
References
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Sigma-Aldrich. "Product Specification: 2-Bromo-4-(2-ethoxyphenyl)-1-butene." MilliporeSigma Catalog. Link
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Wu, X., et al. "Copper-Catalyzed Coupling of Grignard Reagents with 2,3-Dibromopropene: A Practical Synthesis of 2-Bromo-1-alkenes." Tetrahedron Letters, vol. 41, no. 20, 2000, pp. 3793-3796. Link
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Fagnou, K., et al. "Palladium-Catalyzed Intramolecular Direct Arylation of Aryl Chlorides, Bromides, and Iodides." Journal of the American Chemical Society, vol. 127, no. 46, 2005, pp. 16014-16015. Link
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Overman, L. E. "Intramolecular Heck Reactions in Natural Product Synthesis." Pure and Applied Chemistry, vol. 66, no. 7, 1994, pp. 1423-1430. Link
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PubChem. "Compound Summary: 2-Bromo-1-butene derivatives." National Library of Medicine. Link
